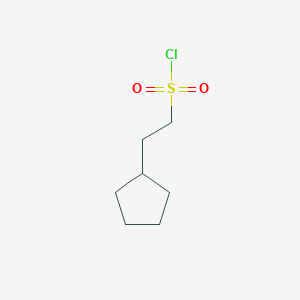

2-Cyclopentylethane-1-sulfonyl chloride

Description

Significance of Sulfonyl Chlorides as Chemical Building Blocks

The primary role of sulfonyl chlorides in chemical synthesis is as precursors to sulfonamides and sulfonic esters. The reaction of a sulfonyl chloride with a primary or secondary amine yields a sulfonamide, a functional group that is a cornerstone of many pharmaceutical agents. Similarly, reaction with an alcohol in the presence of a base affords a sulfonic ester. These transformations are highly efficient and allow for the introduction of the sulfonyl group into a diverse range of molecular scaffolds.

Beyond their use in synthesizing sulfonamides and sulfonic esters, sulfonyl chlorides participate in a variety of other important reactions. For instance, they can be reduced to the corresponding thiols or can undergo reactions with organometallic reagents to form sulfones. This versatility makes them indispensable tools for the synthetic chemist.

Research Context of 2-Cyclopentylethane-1-sulfonyl Chloride within Alkanesulfonyl Chloride Chemistry

While the broader class of alkanesulfonyl chlorides has been extensively studied, specific research on this compound is not widely documented in publicly available literature. However, its chemical properties and potential applications can be inferred from the well-established chemistry of related alkanesulfonyl chlorides. The structure of this compound is notable for the presence of a cyclopentyl group at the beta-position relative to the sulfonyl chloride. This structural feature is of particular interest in medicinal chemistry and materials science.

The cyclopentyl moiety can impart several desirable properties to a molecule. It introduces a degree of conformational rigidity and increases the lipophilicity, which can favorably influence a molecule's binding affinity to biological targets and its pharmacokinetic profile. fiveable.menih.gov In the context of this compound, this substituent could be leveraged to create novel sulfonamide or sulfonate ester derivatives with unique steric and electronic properties.

The general reactivity of this compound is expected to be characteristic of other primary alkanesulfonyl chlorides. It will readily react with a wide range of nucleophiles at the electrophilic sulfur atom. The general mechanisms of these reactions, including direct nucleophilic substitution and elimination-addition pathways (via a sulfene intermediate), have been the subject of detailed mechanistic studies for other alkanesulfonyl chlorides. iupac.orgacs.orgnih.govresearchgate.netcore.ac.uknih.gov

Scope and Research Objectives

The primary research objective concerning this compound would be to synthesize the compound and explore its reactivity with a diverse panel of nucleophiles. Key areas of investigation would include:

Synthesis: Developing an efficient and scalable synthesis of this compound. Common methods for preparing alkanesulfonyl chlorides involve the oxidative chlorination of the corresponding thiols or disulfides. organic-chemistry.orgscispace.comresearchgate.netresearchgate.netorganic-chemistry.org

Reactivity Profiling: Systematically reacting this compound with various amines, alcohols, and other nucleophiles to generate a library of novel sulfonamides, sulfonic esters, and other derivatives.

Application in Medicinal Chemistry: Utilizing the synthesized derivatives as building blocks for the discovery of new therapeutic agents. The unique structural features imparted by the 2-cyclopentylethyl group could lead to compounds with enhanced biological activity and improved drug-like properties.

Materials Science Applications: Investigating the potential of polymers and other materials derived from this compound, where the cyclopentyl group could influence properties such as thermal stability and solubility.

Detailed Research Findings

While specific experimental data for this compound is scarce, a wealth of information on the synthesis and reactions of alkanesulfonyl chlorides provides a strong foundation for predicting its chemical behavior.

General Synthetic Approaches to Alkanesulfonyl Chlorides

Several reliable methods have been established for the synthesis of alkanesulfonyl chlorides. A prevalent approach is the oxidative chlorination of thiols or disulfides. A variety of oxidizing and chlorinating agents can be employed for this transformation. For instance, the combination of hydrogen peroxide and zirconium tetrachloride has been shown to be a highly efficient reagent for the direct conversion of thiols and disulfides to their corresponding sulfonyl chlorides under mild conditions. organic-chemistry.org Other methods utilize reagents such as chlorine dioxide or N-chlorosuccinimide. scispace.comresearchgate.net

| Starting Material | Reagents | General Yields |

|---|---|---|

| Thiols/Disulfides | H₂O₂ / ZrCl₄ | High |

| Thiols/Disulfides | Chlorine Dioxide | Moderate to High |

| S-alkyl isothiourea salts | Bleach | High |

Typical Reactions of Alkanesulfonyl Chlorides

The sulfonyl chloride functional group is a potent electrophile, making it susceptible to attack by a wide range of nucleophiles. The most common and synthetically valuable reactions involve the formation of sulfonamides and sulfonic esters.

Sulfonamide Formation: Alkanesulfonyl chlorides react readily with primary and secondary amines, typically in the presence of a base to neutralize the HCl byproduct, to afford sulfonamides in high yields.

Sulfonic Ester Formation: In a similar fashion, reaction with alcohols in the presence of a base leads to the formation of sulfonic esters.

Other Reactions: Alkanesulfonyl chlorides can also undergo reduction to thiols, Friedel-Crafts reactions with aromatic compounds, and can serve as precursors to sulfenes through elimination of HCl in the presence of a strong base. researchgate.net

| Nucleophile | Product | General Reaction Conditions |

|---|---|---|

| Primary/Secondary Amine | Sulfonamide | Presence of a base (e.g., pyridine (B92270), triethylamine) |

| Alcohol | Sulfonic Ester | Presence of a base (e.g., pyridine, triethylamine) |

| Water | Sulfonic Acid | Hydrolysis |

Structure

3D Structure

Propriétés

IUPAC Name |

2-cyclopentylethanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClO2S/c8-11(9,10)6-5-7-3-1-2-4-7/h7H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNRZSSJJNUQKAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CCS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405219-36-5 | |

| Record name | 2-cyclopentylethane-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Reaction Mechanisms of 2 Cyclopentylethane 1 Sulfonyl Chloride

General Principles of Sulfonyl Chloride Reactivity

Sulfonyl chlorides (RSO₂Cl) are a class of organic compounds characterized by a sulfonyl functional group (>S(=O)₂) attached to a chlorine atom. The sulfur atom in sulfonyl chlorides is in a high oxidation state (+6) and is bonded to two oxygen atoms, a carbon atom of the organic residue, and a chlorine atom, resulting in a tetrahedral geometry. wikipedia.orgwikipedia.org The bonds between sulfur and oxygen are double bonds, while the bonds to carbon and chlorine are single, covalent bonds. chemeurope.comquora.com

The significant electronegativity difference between the sulfur, oxygen, and chlorine atoms renders the sulfur atom highly electrophilic. fiveable.me The electron-withdrawing effect of the two oxygen atoms and the chlorine atom polarizes the sulfur-chlorine bond, making the chlorine atom a good leaving group in nucleophilic substitution reactions. fiveable.me This high reactivity allows sulfonyl chlorides to readily react with a wide range of nucleophiles, including water, alcohols, and amines. wikipedia.orgfiveable.me For instance, the reaction with water leads to the formation of the corresponding sulfonic acid, while reactions with alcohols and amines yield sulfonate esters and sulfonamides, respectively. wikipedia.org

The stability of sulfonyl halides is dependent on the halogen, with the order of stability being fluorides > chlorides > bromides > iodides. wikipedia.org While sulfonyl fluorides are more resistant to hydrolysis and thermolysis, sulfonyl chlorides are widely utilized in organic synthesis due to their optimal balance of reactivity and stability. nih.gov

The general reactivity of sulfonyl chlorides can be summarized in the following table:

| Nucleophile | Product |

| Water (H₂O) | Sulfonic Acid (RSO₃H) |

| Alcohol (R'OH) | Sulfonate Ester (RSO₃R') |

| Amine (R'₂NH) | Sulfonamide (RSO₂NR'₂) |

| Sodium Sulfite (B76179) (Na₂SO₃) | Sulfinate Salt (RSO₂Na) |

| Arenes (in Friedel-Crafts reaction) | Sulfone (RSO₂Ar) |

This table provides a simplified overview of common reactions.

Nucleophilic Substitution Mechanisms at the Sulfonyl Center

The reaction of 2-Cyclopentylethane-1-sulfonyl chloride with nucleophiles proceeds through nucleophilic substitution at the sulfur atom. The primary mechanisms proposed for these reactions are the concerted Sₙ2 pathway and the stepwise addition-elimination pathway involving a sulfurane intermediate. For most arenesulfonyl and primary and secondary alkanesulfonyl chlorides, a bimolecular nucleophilic substitution, which is believed to be concerted, is the predominant pathway. nih.gov

In the concerted Sₙ2 mechanism, the nucleophile attacks the electrophilic sulfur atom at the same time as the chloride leaving group departs. nih.govnih.gov This process involves a single transition state where the nucleophile and the leaving group are both partially bonded to the sulfur atom. The reaction of an alcohol with a sulfonyl chloride, for example, proceeds by the alcohol attacking the sulfur atom and displacing the chlorine atom, leading to a protonated intermediate that is then deprotonated to yield the final sulfonate ester. youtube.com This pathway typically results in an inversion of configuration at the sulfur center, although this is not relevant for the achiral sulfur in this compound.

The stepwise addition-elimination mechanism involves the initial attack of the nucleophile on the sulfur atom to form a pentacoordinate, trigonal bipyramidal intermediate known as a sulfurane. This intermediate is typically unstable and subsequently collapses by expelling the leaving group (chloride) to form the final product. While the concerted Sₙ2 mechanism is common, the addition-elimination pathway has been proposed for certain reactions, particularly with strong nucleophiles or when the structure of the sulfonyl chloride favors the formation of a stable intermediate. For instance, the fluoride (B91410) exchange reaction in arenesulfonyl chlorides is suggested to proceed via an addition-elimination mechanism with the formation of a difluorosulfurandioxide intermediate. nih.gov

The rate of nucleophilic substitution at the sulfonyl center is significantly influenced by both steric and electronic factors.

Electronic Effects: Electron-withdrawing groups attached to the sulfonyl group increase the electrophilicity of the sulfur atom, thereby accelerating the rate of nucleophilic attack. fiveable.me Conversely, electron-donating groups decrease the electrophilicity and slow down the reaction rate. For arenesulfonyl chlorides, the rate of chloride exchange follows the Hammett equation, with a positive ρ-value indicating that electron-withdrawing substituents enhance the reaction rate. nih.gov

Steric Effects: Increased steric hindrance around the sulfur atom generally slows down the rate of nucleophilic substitution. Bulky groups on the alkyl or aryl backbone can impede the approach of the nucleophile to the reaction center. However, counterintuitively, ortho-alkyl groups in arenesulfonyl chlorides have been observed to accelerate the chloride-chloride exchange reaction. nih.gov This has been attributed to a peculiar, rigid, and sterically congested structure that, despite increasing steric hindrance, also increases the ground-state energy, thereby lowering the activation energy for the substitution reaction. nih.gov

In reactions of sulfonyl chlorides, particularly with weakly nucleophilic reagents like water or alcohols, a general base can play a crucial role in catalysis. The base can deprotonate the nucleophile, increasing its nucleophilicity and thus the rate of reaction. For instance, in the hydrolysis of methanesulfonyl chloride at higher pH, the reaction proceeds via a rate-determining attack by the hydroxide (B78521) anion. acs.org However, the possibility of a general base promoting the reaction of water with the sulfonyl chloride itself has also been examined, though not always observed. acs.org

Formation of Sulfonamide Derivatives

The reaction of this compound with primary and secondary amines is a cornerstone of its reactivity, leading to the formation of sulfonamides. wikipedia.orgucl.ac.uk This transformation is of significant interest in medicinal chemistry, where the sulfonamide moiety is a prevalent structural motif in a vast array of therapeutic agents. sigmaaldrich.comcbijournal.comsci-hub.se The general method involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, resulting in the displacement of the chloride ion and the formation of a stable sulfur-nitrogen bond. ucl.ac.uk

The versatility of this reaction allows for the synthesis of a diverse library of sulfonamide derivatives by varying the amine component. magtech.com.cnucl.ac.uk The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. cbijournal.comnih.gov

| Amine Type | Typical Base | Common Solvents | General Reactivity |

|---|---|---|---|

| Primary Aliphatic | Pyridine, Triethylamine, NaOH | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile | High |

| Secondary Aliphatic | Pyridine, Triethylamine, NaOH | DCM, THF, Acetonitrile | Moderate to High |

| Primary Aromatic (Anilines) | Pyridine | DCM, Pyridine | Moderate (less nucleophilic) |

| Secondary Aromatic | Pyridine | DCM, Pyridine | Low |

Selective Sulfonamide Bond Formation

In the synthesis of complex molecules that contain multiple nucleophilic groups (e.g., hydroxyl groups, other amines), the selective formation of a sulfonamide bond with a specific amine can be a significant challenge. The inherent high reactivity of sulfonyl chlorides like this compound means they can react with various nucleophiles.

Achieving selectivity often relies on several strategies. One common approach is the use of protecting groups to temporarily block other reactive functionalities in the molecule. Another strategy involves modulating the reaction conditions, such as temperature and the choice of base, to favor the reaction with the more nucleophilic amine. For example, an aliphatic amine will typically react in preference to an aromatic amine or an alcohol. In some cases, the inherent steric environment of the molecule can provide a degree of selectivity, where a less hindered amine reacts preferentially. The development of chemoselective methods for sulfonamide formation is an active area of research, aiming to provide chemists with tools to construct complex molecules with precision.

Formation of Sulfone Derivatives

Sulfones are a class of organosulfur compounds with the general structure R-SO₂-R'. The synthesis of sulfones often involves the reaction of a sulfonyl chloride with a carbon nucleophile.

The copper-catalyzed cross-coupling of sulfonyl chlorides with organometallic reagents, such as Grignard reagents (R-MgX), is an effective method for the formation of sulfones. researchgate.net This reaction allows for the creation of a new carbon-sulfur bond. For this compound, this reaction would proceed by reacting it with an organometallic reagent in the presence of a copper catalyst, typically a copper(I) salt like CuCl or CuI. researchgate.net

The proposed mechanism involves the formation of a copper-organometallic species, which then undergoes oxidative addition with the sulfonyl chloride. This is followed by reductive elimination to yield the sulfone product and regenerate the copper catalyst. This method is valued for its efficiency and tolerance of various functional groups. rsc.org

Table 1: Representative Copper-Catalyzed Sulfonylation

| Organometallic Reagent (R-M) | Expected Sulfone Product | Catalyst System | Typical Solvent |

|---|---|---|---|

| Phenylmagnesium bromide | 2-Cyclopentylethyl phenyl sulfone | CuCl | THF |

| Methylmagnesium chloride | 2-Cyclopentylethyl methyl sulfone | CuI | Diethyl ether |

| Vinylmagnesium bromide | 2-Cyclopentylethyl vinyl sulfone | CuCl/I₂ | THF |

Formation of Sulfinate Derivatives

Sulfinate salts (R-SO₂Na) are useful intermediates in organic synthesis and can be prepared from the corresponding sulfonyl chlorides. nih.gov The most common method for this transformation is the reduction of the sulfonyl chloride. researchgate.netgoogle.com

For this compound, this would involve reacting it with a reducing agent like sodium sulfite (Na₂SO₃) in an aqueous solution, often buffered with sodium bicarbonate. nih.gov The reaction proceeds via nucleophilic attack of the sulfite on the sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the sodium sulfinate salt. Zinc dust can also be employed as a reducing agent for this purpose. nih.gov These sulfinate salts are stable, often crystalline, solids that can be isolated and used in subsequent reactions, such as the synthesis of sulfones or sulfonamides. researchgate.netresearchgate.net

Table 2: Synthesis of Sodium 2-Cyclopentylethanesulfinate

| Reducing Agent | Base/Additive | Typical Solvent | Product |

|---|---|---|---|

| Sodium sulfite (Na₂SO₃) | Sodium bicarbonate | Water/Ethanol | Sodium 2-cyclopentylethanesulfinate |

| Zinc dust | Sodium carbonate | Water | Sodium 2-cyclopentylethanesulfinate |

Reactions with Unsaturated Organic Substrates

Sulfonyl chlorides can react with unsaturated compounds like alkenes and alkynes through various mechanisms, including cycloadditions and radical or ionic additions. magtech.com.cnresearchgate.net These reactions provide pathways to a diverse range of sulfur-containing molecules.

In the presence of a base, such as triethylamine, alkanesulfonyl chlorides with α-hydrogens can undergo dehydrochlorination to form highly reactive intermediates called sulfenes (RCH=SO₂). wikipedia.org These sulfenes can then participate in cycloaddition reactions with suitable partners. With alkenes, particularly electron-rich ones, sulfenes can undergo [2+2] cycloaddition to form four-membered cyclic sulfones known as thietane-1,1-dioxides. magtech.com.cnscirp.org

For this compound, treatment with a non-nucleophilic base would generate 2-cyclopentyl-1-ethenesulfene. This intermediate could then be trapped in situ with an alkene to yield a substituted thietane-1,1-dioxide. The reaction is typically stereospecific.

Chlorosulfonylation is the addition of both a sulfonyl group and a chlorine atom across a double or triple bond. This reaction can be initiated by heat, light (photocatalysis), or a radical initiator. rsc.org In a photocatalytic process, visible light is used to excite a catalyst which then promotes the formation of a sulfonyl radical from the sulfonyl chloride. rsc.orgresearchgate.net This radical adds to the alkene, generating a carbon-centered radical, which then abstracts a chlorine atom to complete the process. This atom-transfer radical addition (ATRA) is a common pathway for sulfonyl chlorides. researchgate.net

Table 3: Representative Chlorosulfonylation of Styrene

| Alkene | Initiation Method | Expected Product |

|---|---|---|

| Styrene | Photocatalysis (e.g., Ru(bpy)₃Cl₂) | 1-Chloro-2-(2-cyclopentylethylsulfonyl)-1-phenylethane |

| 1-Octene | Radical Initiator (AIBN) | 1-Chloro-2-(2-cyclopentylethylsulfonyl)octane |

Beyond chlorosulfonylation, sulfonyl chlorides are effective reagents in both radical and ionic sulfonylation reactions with unsaturated substrates. magtech.com.cn

Radical Sulfonylation: The 2-cyclopentylethanesulfonyl radical can be generated from the corresponding sulfonyl chloride using photoredox catalysis or a radical initiator. ox.ac.uknih.govresearchgate.net This electrophilic radical readily adds to alkenes. researchgate.net In the presence of a suitable hydrogen atom donor, a net hydrosulfonylation can be achieved, where a sulfonyl group and a hydrogen atom are added across the double bond. researchgate.netox.ac.uknih.gov This process is particularly useful for the late-stage functionalization of complex molecules. nih.gov

Ionic Sulfonylation: Under Lewis acid or protic acid catalysis, sulfonyl chlorides can react with alkenes via an ionic mechanism. rsc.org The acid activates the sulfonyl chloride, making it more electrophilic. The alkene then attacks the sulfur atom in a nucleophilic manner, leading to the formation of a carbocationic intermediate. This intermediate can then be trapped by a nucleophile (like the chloride ion or solvent) to give the final addition product. For example, in the presence of water, this can lead to hydroxysulfonylation products. rsc.org

Lack of Specific Research Data for this compound Reactivity

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a notable absence of specific research findings concerning the reactivity and reaction mechanisms of This compound . While the general chemical behaviors of sulfonyl chlorides as a class are well-documented, scholarly articles, patents, or detailed studies focusing explicitly on this particular compound in the contexts of functional group transformations and desulfonylative cross-coupling reactions could not be located.

The principles of functional group transformations where a sulfonyl group acts as a leaving group, and the mechanisms of desulfonylative cross-coupling reactions are established areas of organic chemistry. However, the application and specific outcomes of these reactions are highly dependent on the structure of the individual sulfonyl chloride. Factors such as steric hindrance from the cyclopentylethyl group and the electronic environment of the sulfonyl chloride moiety would significantly influence its reactivity profile.

Without specific experimental data for this compound, any discussion on its role in the requested reaction types would be speculative and fall outside the required standards of a scientifically accurate and data-driven article. The generation of detailed research findings and data tables, as per the instructions, is therefore not feasible.

Consequently, the following sections on "Functional Group Transformations involving Sulfonyl Chloride as a Leaving Group" and "Desulfonylative Cross-Coupling Reactions" cannot be provided at this time due to the lack of available scientific information specifically pertaining to this compound. Further empirical research would be necessary to elucidate the specific reactivity and potential applications of this compound.

Applications of 2 Cyclopentylethane 1 Sulfonyl Chloride in Organic Synthesis and Medicinal Chemistry Research

General Applications as a Versatile Synthetic Intermediate

Sulfonyl chlorides, as a class of compounds, are highly valued as versatile intermediates in organic synthesis. Their reactivity, primarily centered around the sulfonyl chloride group, allows for the formation of various sulfur-containing compounds. This functional group is a good leaving group, making it susceptible to nucleophilic attack.

The primary reactions of sulfonyl chlorides involve nucleophilic substitution, where the chlorine atom is displaced by a nucleophile. This reactivity is fundamental to their role as synthetic intermediates. Common transformations include:

Formation of Sulfonamides: Reaction with primary or secondary amines yields sulfonamides. This is one of the most significant applications of sulfonyl chlorides, as the sulfonamide moiety is a key structural component in many pharmaceutical agents.

Formation of Sulfonate Esters: Reaction with alcohols leads to the formation of sulfonate esters. These esters are also valuable intermediates in organic synthesis, often used as leaving groups in substitution and elimination reactions.

Hydrolysis: In the presence of water, sulfonyl chlorides hydrolyze to the corresponding sulfonic acids.

The versatility of 2-Cyclopentylethane-1-sulfonyl chloride as a synthetic intermediate would stem from its ability to introduce the 2-cyclopentylethylsulfonyl group into various molecules, thereby imparting specific physicochemical properties.

Role in Complex Molecule Synthesis

The utility of sulfonyl chlorides extends to the synthesis of complex organic molecules, where precise and reliable bond-forming reactions are essential.

The primary role of this compound in complex molecule synthesis would be to introduce the 2-cyclopentylethylsulfonyl moiety. The sulfonyl group is a key functional group in many biologically active molecules and functional materials. The introduction of this group can influence a molecule's polarity, acidity, and ability to form hydrogen bonds, which in turn can affect its biological activity and material properties.

Applications in Material Science Research

The reactivity of sulfonyl chlorides also lends itself to applications in material science, where the modification of surfaces and the synthesis of new polymers are of interest.

Sulfonyl chlorides can be used as monomers or as reagents to modify existing polymers. By reacting with appropriate difunctional or polyfunctional molecules, they can be incorporated into polymer chains. The resulting polysulfonamides or polysulfonates can exhibit a range of interesting properties, such as thermal stability and specific solubility characteristics, which are influenced by the nature of the organic group attached to the sulfonyl chloride. The 2-cyclopentylethyl group would contribute to the polymer's properties by adding a bulky, aliphatic character.

The reactive nature of the sulfonyl chloride group makes it suitable for the functionalization of surfaces and nanomaterials. By reacting with hydroxyl or amine groups present on the surface of materials such as silica, metal oxides, or carbon nanotubes, a stable covalent bond can be formed. This allows for the tailoring of the surface properties of these materials, for example, to improve their dispersibility in certain solvents or to introduce specific functionalities for further chemical transformations.

Contributions to Medicinal Chemistry Research

This compound is a valuable reagent in medicinal chemistry, primarily serving as a precursor for introducing the 2-cyclopentylethylsulfonyl moiety into molecules. This functional group can influence a compound's physicochemical properties, such as lipophilicity and metabolic stability, making it a useful tool in the design and synthesis of new therapeutic agents. Its contributions are most notable in the construction of sulfonamides, a class of compounds with a broad spectrum of biological activities.

Precursor in Sulfonamide Synthesis for Drug Discovery

The most direct and widespread application of this compound in medicinal chemistry is its use as an electrophilic precursor for the synthesis of sulfonamides. The reaction of a sulfonyl chloride with a primary or secondary amine is a robust and high-yielding method for forming the sulfonamide linkage (-SO₂NR₂). This reaction is fundamental in drug discovery, as the sulfonamide group is a key structural feature in a vast number of approved drugs. nih.govwesleyan.eduresearchgate.netajchem-b.com

The general synthesis involves the nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. This process is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. ajchem-b.com

Reaction Versatility: this compound can be reacted with a wide array of amine-containing molecules, from simple alkylamines to complex heterocyclic structures. This versatility allows for the systematic modification of lead compounds to explore structure-activity relationships (SAR).

Broad Biological Spectrum: The resulting N-(2-cyclopentylethyl)sulfonamide derivatives are candidates for a range of therapeutic targets. The sulfonamide functional group itself is present in drugs with antibacterial, anticancer, anti-inflammatory, and antiviral properties, among others. nih.govnih.gov By incorporating the 2-cyclopentylethyl group, researchers can fine-tune the pharmacological profile of these molecules.

Table 1: Representative Synthesis of Sulfonamides from this compound

| Amine Reactant | Resulting Sulfonamide | Potential Therapeutic Area |

|---|---|---|

| Aniline | N-phenyl-2-cyclopentylethane-1-sulfonamide | Anticancer, Anti-inflammatory |

| Benzylamine | N-benzyl-2-cyclopentylethane-1-sulfonamide | Anticonvulsant |

| 4-Aminobenzoic acid | 4-((2-cyclopentylethanesulfonyl)amino)benzoic acid | Diuretic, Antiviral |

Building Block for Target-Oriented Compound Libraries

In modern drug discovery, the synthesis of compound libraries is a crucial strategy for identifying new hit compounds. nih.gov Target-focused libraries are collections of molecules designed to interact with a specific biological target or family of targets, such as kinases or G-protein coupled receptors. nih.govlifechemicals.comtargetmol.com

This compound serves as an ideal building block for constructing such libraries. sigmaaldrich.comresearchgate.net Its utility stems from:

A stable and reactive handle: The sulfonyl chloride group provides a reliable reaction site for attaching the rest of the molecule to various amine-containing scaffolds. nih.gov

Introduction of desirable motifs: The 2-cyclopentylethyl portion of the molecule introduces a non-polar, flexible aliphatic chain capped with a cyclic aliphatic group. The cyclopentyl motif is often used in drug design to fill hydrophobic pockets in target proteins and can improve metabolic stability compared to linear alkyl chains.

Combinatorial potential: By reacting this compound with a diverse set of amine-containing cores, and potentially further functionalizing other parts of the molecule, large and structurally diverse libraries can be rapidly assembled for high-throughput screening. researchgate.net

Design of Biologically Relevant Structural Motifs

The sulfonamide linkage and the cyclopentyl group are both considered privileged structural motifs in medicinal chemistry. nih.govnih.gov Privileged structures are molecular frameworks that are capable of binding to multiple biological targets, making them fertile ground for drug discovery.

The Sulfonamide Motif: The sulfonamide group (-SO₂NH-) is a versatile functional group. It is a bioisostere of the amide bond, but with different electronic and hydrogen-bonding properties. princeton.edu It can act as a hydrogen bond donor and acceptor, contributing to strong binding interactions with protein targets. nih.gov Its stability and the tetrahedral geometry around the sulfur atom are key features that medicinal chemists exploit. wesleyan.edu

The Cyclopentyl Motif: The inclusion of a cyclopentyl ring, as present in this compound, is a common strategy to enhance the pharmacological properties of a drug candidate. Cycloalkanes can increase lipophilicity, which can improve cell membrane permeability. They can also provide a rigid conformational constraint or serve as a hydrophobic anchor to fit into specific binding pockets of a receptor.

By using this compound, chemists can readily incorporate a combined motif—an alkylsulfonamide with a terminal cyclopentyl ring—into new molecular designs, aiming to leverage the known biological relevance of these structural features.

Synthetic Routes to Specific Therapeutic Lead Compounds (e.g., human glucocorticoid receptor ligands)

While direct synthesis of existing drugs using this compound is not widely documented, its utility as a reagent is demonstrated in the synthesis of novel ligands for specific therapeutic targets, such as the human glucocorticoid receptor (hGR). sigmaaldrich.comnih.gov

The glucocorticoid receptor is a target for anti-inflammatory drugs. Research has shown that certain sulfonamide derivatives can act as hGR ligands. nih.govresearchgate.net For instance, α-methyltryptamine sulfonamides were identified as potent hGR ligands through high-throughput screening. nih.gov The synthesis of analogs in these studies involves reacting various sulfonyl chlorides with an amine core.

This compound is a suitable reagent for creating novel analogs in such a discovery program. By reacting it with tryptamine (B22526) derivatives or other appropriate amine-containing scaffolds, medicinal chemists can synthesize new compounds for hGR screening. The 2-cyclopentylethyl group would offer a distinct substitution pattern compared to previously tested aryl or simple alkyl sulfonyl chlorides, potentially leading to ligands with improved potency, selectivity, or pharmacokinetic properties. sigmaaldrich.comnih.gov

Table 2: Example of SAR Exploration for hGR Ligands Using Different Sulfonyl Chlorides

| Amine Scaffold | Sulfonyl Chloride | Resulting Ligand Class | Key Feature Explored |

|---|---|---|---|

| α-Methyltryptamine | 2,4,5-Trichlorobenzenesulfonyl chloride | Aryl Sulfonamide | Electronic effects of chloro-substituents sigmaaldrich.com |

| α-Methyltryptamine | Methane-sulfonyl chloride | Alkyl Sulfonamide | Small, polar alkyl group |

| α-Methyltryptamine | This compound | Cyclopentylethyl Sulfonamide | Lipophilic, flexible alkyl group |

Development of Sulfonamide-Containing Scaffolds

A molecular scaffold is the core structure of a molecule to which various functional groups are attached. The sulfonamide group is a component of many important scaffolds in medicinal chemistry. nih.govresearchgate.net this compound can be used in the initial steps of a synthetic sequence to build more complex, novel sulfonamide-containing scaffolds. ucl.ac.ukresearchgate.net

For example, a researcher could react this compound with a bifunctional amine (e.g., an amino acid ester). The resulting sulfonamide could then undergo further reactions at the ester group, such as cyclization or coupling with other molecules, to generate a rigid, polycyclic scaffold. This approach allows for the creation of unique three-dimensional structures that present the 2-cyclopentylethyl group and other functionalities in precise orientations for interaction with a biological target. The development of new scaffolds is critical for exploring novel chemical space and overcoming challenges like drug resistance. researchgate.net

Spectroscopic and Computational Investigations of 2 Cyclopentylethane 1 Sulfonyl Chloride

Spectroscopic Characterization Methodologies

Spectroscopy is the primary means of elucidating the structure of novel chemical compounds. A multi-technique approach is typically employed to gather complementary data, leading to an unambiguous identification and characterization of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the carbon-hydrogen framework of a molecule. For 2-Cyclopentylethane-1-sulfonyl chloride, both ¹H and ¹³C NMR would provide key structural information.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the cyclopentyl ring and the ethyl bridge. The protons on the carbon atom directly attached to the electron-withdrawing sulfonyl chloride group (-CH₂-SO₂Cl) would appear as the most downfield multiplet, likely in the range of 3.6-3.8 ppm, due to significant deshielding. acdlabs.com The remaining protons on the ethyl chain and the cyclopentyl ring would appear at higher fields (further upfield).

¹³C NMR: The carbon NMR spectrum would complement the proton data. The carbon atom bonded to the sulfonyl chloride group is expected to be significantly shifted downfield. The carbons of the cyclopentyl ring would produce a set of signals in the aliphatic region of the spectrum.

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | 3.6 - 3.8 | Multiplet | Protons on carbon adjacent to SO₂Cl group. acdlabs.com |

| ¹H | 1.0 - 2.2 | Multiplet | Protons on the cyclopentyl ring and the β-carbon of the ethyl chain. |

| ¹³C | 60 - 70 | - | Carbon atom directly bonded to the SO₂Cl group. |

| ¹³C | 25 - 40 | - | Carbon atoms of the cyclopentyl ring and the β-carbon of the ethyl chain. |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound would be dominated by characteristic absorptions of the sulfonyl chloride and alkane moieties.

The most prominent features would be the strong, characteristic absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group. acdlabs.com Additionally, C-H stretching and bending vibrations from the cyclopentyl and ethyl groups would be observed.

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Sulfonyl Chloride (S=O) | Asymmetric Stretch | 1410 - 1370 | Strong |

| Sulfonyl Chloride (S=O) | Symmetric Stretch | 1204 - 1166 | Strong |

| Alkane (C-H) | Stretch | 3000 - 2800 | Medium-Strong |

| Alkane (CH₂) | Bend (Scissoring) | ~1465 | Medium |

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns.

For this compound, the mass spectrum would show a molecular ion peak (M⁺). A key feature would be the presence of an M+2 peak with an intensity approximately one-third that of the molecular ion peak, which is characteristic of compounds containing a single chlorine atom due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. acdlabs.com Common fragmentation pathways would likely include the loss of Cl, SO₂, or the entire SO₂Cl group, leading to characteristic fragment ions.

Expected Mass Spectrometry Fragments for this compound

| Fragment | Formula | Expected m/z | Notes |

| [M]⁺ | [C₇H₁₃ClO₂S]⁺ | 196/198 | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine. |

| [M-Cl]⁺ | [C₇H₁₃O₂S]⁺ | 161 | Loss of a chlorine radical. |

| [M-SO₂]⁺ | [C₇H₁₃Cl]⁺ | 132/134 | Loss of sulfur dioxide. |

| [C₇H₁₃]⁺ | [C₇H₁₃]⁺ | 97 | Loss of the sulfonyl chloride group. |

| [SO₂Cl]⁺ | [SO₂Cl]⁺ | 99/101 | Fragment corresponding to the sulfonyl chloride moiety. acdlabs.com |

This analysis would confirm the expected tetrahedral geometry around the central sulfur atom and reveal the specific conformation (e.g., chair, boat) of the cyclopentyl ring in the solid state. Such joint X-ray diffraction and molecular dynamics studies are powerful for analyzing structural features. rsc.org

Chromatographic methods are essential for separating, identifying, and quantifying the components of a mixture. They are crucial for assessing the purity of this compound and for monitoring the progress of reactions in which it is involved.

Gas Chromatography (GC): Given its likely volatility, GC is a suitable technique for analyzing the purity of this compound. When coupled with a mass spectrometer (GC-MS), it allows for the separation of the target compound from any impurities or starting materials, with subsequent identification based on their mass spectra. innovareacademics.in

Ion Chromatography (IC): This technique is particularly useful for detecting and quantifying inorganic anions, such as chloride, which might be present as an impurity or a reaction byproduct. thermofisher.com IC can be performed with minimal sample preparation, offering a direct method for analysis. thermofisher.com

High-Performance Liquid Chromatography (HPLC): HPLC provides another powerful tool for purity assessment and reaction monitoring, especially for related compounds that may not be sufficiently volatile for GC analysis.

Advanced Computational Chemistry Approaches

Computational chemistry serves as a powerful complement to experimental spectroscopic data. Using methods like Density Functional Theory (DFT), various molecular properties of this compound can be predicted and analyzed.

These computational approaches can be used to:

Optimize Molecular Geometry: Calculate the lowest energy three-dimensional structure, predicting bond lengths and angles that can be compared with X-ray crystallography data.

Predict Spectroscopic Data: Simulate IR and NMR spectra. Calculated vibrational frequencies can be correlated with experimental IR peaks, and predicted NMR chemical shifts can aid in the assignment of complex experimental spectra.

Analyze Electronic Structure: Investigate the distribution of electron density and the nature of the molecular orbitals. This provides insight into the molecule's reactivity, particularly the electrophilic nature of the sulfur atom in the sulfonyl chloride group.

Properties Obtainable from Computational Chemistry

| Computational Method | Predicted Property | Application |

| Geometry Optimization | Bond lengths, bond angles, dihedral angles | Comparison with X-ray data, understanding molecular shape. |

| Frequency Calculation | Vibrational frequencies (IR/Raman) | Aiding assignment of experimental IR spectra. |

| NMR Calculation | Chemical shifts, coupling constants | Aiding assignment of experimental NMR spectra. |

| Electronic Structure Analysis | Molecular orbital energies, electron density maps | Understanding chemical reactivity and bonding. |

Density Functional Theory (DFT) Studies

Molecular Geometry Optimization and Electronic Structure Analysis

Should DFT studies be performed on this compound, the initial step would involve molecular geometry optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to the lowest energy state. Various basis sets and functionals (e.g., B3LYP/6-311++G(d,p)) would be employed to accurately model the molecule's structure, including bond lengths, bond angles, and dihedral angles involving the cyclopentyl ring, the ethyl linker, and the sulfonyl chloride group (-SO₂Cl).

Following optimization, an electronic structure analysis would reveal key molecular properties. This would include the calculation of molecular orbital energies, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap typically suggests higher reactivity. Furthermore, the distribution of electron density and the generation of a Molecular Electrostatic Potential (MEP) map would identify electrophilic and nucleophilic sites, predicting how the molecule might interact with other reagents.

Reaction Pathway Elucidation and Transition State Analysis

DFT is a powerful tool for exploring the mechanisms of chemical reactions. For this compound, this could involve modeling its reactions, such as nucleophilic substitution at the sulfur atom. By mapping the potential energy surface of the reaction, researchers can identify the minimum energy pathway from reactants to products.

A critical part of this analysis is locating and characterizing the transition state—the highest energy point along the reaction coordinate. Properties of the transition state, such as its geometry and energy, are calculated to determine the activation energy of the reaction. This information is vital for understanding reaction rates and feasibility. For instance, studies on other sulfonyl chlorides have elucidated mechanisms for their hydrolysis or reactions with amines, often identifying transient intermediates and transition structures. researchgate.netresearchgate.net

Quantum Chemical Calculations of Bonding and Valency

Quantum chemical calculations, often performed within the DFT framework, can provide deep insights into the nature of chemical bonds. For this compound, this would involve analyzing the bonds within the sulfonyl chloride group (S=O, S-O, and S-Cl) as well as the C-S bond linking the alkyl chain to the sulfur atom.

Noncovalent Interaction and Supramolecular Architecture Analysis

While covalent bonds define the molecule itself, noncovalent interactions govern how molecules interact with each other in the condensed phase (liquid or solid), influencing properties like melting point, boiling point, and crystal packing. For this compound, these interactions would primarily involve hydrogen bonds (C-H···O and C-H···Cl) and van der Waals forces.

Correlation of Computational Data with Experimental Observations

A crucial aspect of computational chemistry is the validation of theoretical models against experimental data. For this compound, calculated properties would be compared with results from spectroscopic techniques. For example, calculated vibrational frequencies (from DFT) can be correlated with experimental infrared (IR) and Raman spectra, helping to assign specific absorption bands to particular molecular vibrations.

Similarly, calculated nuclear magnetic resonance (NMR) chemical shifts can be compared with experimental ¹H and ¹³C NMR spectra. The accuracy of the correlation between computed and experimental data serves as a measure of the appropriateness of the chosen theoretical level (functional and basis set). Discrepancies can, in turn, prompt a re-evaluation of the computational model or the experimental data, leading to a more refined understanding of the molecule's structure and properties.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of sulfonyl chlorides often involves harsh reagents like chlorosulfonic acid or thionyl chloride, which present significant environmental and safety challenges. rsc.orgnih.gov Future research is intensely focused on developing greener and more sustainable alternatives that offer milder conditions, higher atom economy, and reduced hazardous waste.

Key areas of development include:

Oxidative Chlorination: Modern methods are moving towards the oxidative chlorination of more benign starting materials like thiols, disulfides, and S-alkylisothiourea salts. rsc.orgresearchgate.net These processes utilize safer and more environmentally friendly oxidants and chlorinating agents. For instance, systems employing N-chlorosuccinimide (NCS), sodium dichloroisocyanurate (NaDCC), or even household bleach (sodium hypochlorite) have been developed, offering practical and sustainable routes. researchgate.netrsc.orgorganic-chemistry.org In many cases, the byproduct from NCS, succinimide, can be recycled back into the starting reagent, further enhancing the sustainability of the process. researchgate.net

Metal-Free Catalysis: An emerging environmentally benign approach involves the metal-free synthesis of sulfonyl chlorides from thiols using ammonium (B1175870) nitrate (B79036) and oxygen as the terminal oxidant. rsc.org This methodology reduces reliance on heavy metals and employs a redox-catalytic cycle involving nitrogen oxides.

Photocatalysis: Visible-light photocatalysis represents a frontier in sustainable synthesis. acs.orgnih.gov Heterogeneous, metal-free photocatalysts, such as potassium poly(heptazine imide) (K-PHI), can mediate the synthesis of sulfonyl chlorides from materials like arenediazonium salts under ambient temperature and pressure. acs.orgnih.gov Adapting such methods for aliphatic compounds like 2-Cyclopentylethane-1-sulfonyl chloride from suitable precursors is a promising research avenue.

These novel methodologies could provide more efficient and eco-friendly pathways to produce this compound and related aliphatic sulfonyl chlorides.

Table 1: Comparison of Traditional vs. Emerging Synthetic Methods for Sulfonyl Chlorides

| Feature | Traditional Methods (e.g., Chlorosulfonic Acid) | Emerging Sustainable Methods |

|---|---|---|

| Reagents | ClSO₃H, SO₂Cl₂, PCl₅ | NCS, NaOCl, O₂, Photocatalysts rsc.orgorganic-chemistry.org |

| Conditions | Harsh, often high temperature rsc.org | Mild, often room temperature acs.orgnih.gov |

| Safety | Highly hazardous and corrosive reagents rsc.org | Safer, easier to handle reagents organic-chemistry.org |

| Byproducts | Acidic and/or toxic waste | Recyclable or less harmful byproducts researchgate.net |

| Scope | Broad but can lack functional group tolerance | High functional group tolerance acs.orgnih.gov |

Exploration of Undiscovered Reactivity Profiles

While this compound is primarily recognized as a precursor for sulfonamides and sulfonates, its full reactive potential is yet to be unlocked. Sulfonyl chlorides are versatile reagents capable of acting as sources for sulfonyl, sulfenyl, and even aryl or alkyl radicals under specific conditions. magtech.com.cn

Future exploration in this area includes:

Novel Cyclizations and Annulations: Investigating the participation of the cyclopentylethyl moiety in intramolecular reactions, potentially leading to novel bicyclic sulfur-containing scaffolds. The reaction of sulfonyl chlorides with various unsaturated compounds like alkenes and alkynes can lead to [2+2] annulations. magtech.com.cn

Radical-Mediated Reactions: The S-Cl bond can undergo homolytic cleavage to generate sulfonyl radicals. Research into new photoredox or transition-metal-catalyzed reactions could harness the 2-cyclopentylethylsulfonyl radical for novel C-S and C-C bond formations.

Reductive Functionalization: Recent studies have focused on the reduction of the sulfonyl chloride group to access different sulfur oxidation states, such as in the synthesis of sulfinamides. researchgate.net Exploring the controlled reduction of this compound could provide access to a new family of cyclopentylethyl-sulfur compounds with unique properties.

Comparative Reactivity Studies: There is growing interest in comparing the reactivity of sulfonyl chlorides with their sulfonyl fluoride (B91410) counterparts. nih.gov Sulfonyl fluorides often exhibit greater thermal and chemical stability while maintaining selective reactivity, making them attractive for applications like "click chemistry" and chemical biology. nih.gov Understanding these differences can inform the strategic choice of halide for specific synthetic targets.

Integration with Advanced Catalytic Systems

Catalysis offers the potential to dramatically improve the efficiency, selectivity, and scope of reactions involving sulfonyl chlorides. The integration of this compound chemistry with state-of-the-art catalytic systems is a key direction for future research.

Emerging catalytic approaches include:

Palladium-Catalyzed Cross-Coupling: While palladium catalysts are often used to desulfonylate sulfonyl chlorides, recent advances have shown their utility in carbon-sulfur bond formation. nih.gov Palladium-catalyzed methods have been developed for the chlorosulfonylation of arylboronic acids, and adapting this chemistry for aliphatic substrates could provide new synthetic routes. nih.gov

Photoredox Catalysis: As mentioned, photocatalysis is a powerful tool for synthesis. acs.orgnih.gov Beyond synthesis, it can be used to generate sulfonyl radicals from sulfonyl chlorides for subsequent reactions. This allows for transformations under exceptionally mild conditions that are often not possible with traditional thermal methods. researchgate.net

Cooperative Asymmetric Catalysis: For the synthesis of chiral molecules, cooperative catalysis involving both a metal and an organocatalyst could enable the enantioselective addition of the 2-cyclopentylethylsulfonyl group to prochiral substrates. This would be highly valuable for creating stereochemically complex molecules for pharmaceutical or materials science applications. researchgate.net

High-Throughput Experimentation in Sulfonyl Chloride Chemistry

The discovery of new reactions and the optimization of existing ones can be significantly accelerated using high-throughput experimentation (HTE). acs.org This approach involves running hundreds or thousands of reactions in parallel on a microscale, allowing for the rapid screening of catalysts, reagents, and reaction conditions.

In the context of this compound, HTE can be applied to:

Reaction Optimization: Quickly identify the optimal conditions (catalyst, solvent, base, temperature) for sulfonamide or sulfonate ester formation with a diverse range of amines or alcohols.

Library Synthesis: Facilitate the rapid parallel synthesis of large libraries of compounds derived from this compound for biological screening in drug discovery. enamine.netyoutube.com The robust nature of sulfonamide bond formation makes it well-suited for HTE workflows. enamine.net

Discovery of New Reactivity: Screen for novel reactivity profiles by exposing this compound to a wide array of potential reaction partners and catalytic systems.

Furthermore, the use of continuous flow chemistry can improve the safety and scalability of reactions involving sulfonyl chlorides. rsc.orgresearchgate.net Flow reactors offer superior control over reaction parameters like temperature and mixing, which is particularly important for highly exothermic reactions, and enable safer production on a larger scale. rsc.orgmdpi.com

Synergistic Approaches in Computational and Experimental Studies

The integration of computational chemistry with experimental work provides a powerful paradigm for understanding and predicting the behavior of molecules like this compound.

Future research will benefit from:

Mechanism Elucidation: Using Density Functional Theory (DFT) and other computational methods to model reaction pathways, elucidate mechanisms, and understand the origins of selectivity in reactions involving sulfonyl chlorides. researchgate.net

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity of derivatives of this compound, helping to guide synthetic efforts in medicinal chemistry.

Analysis of Non-covalent Interactions: Employing computational tools like Hirshfeld surface analysis and electrostatic potential maps to understand the intermolecular interactions that govern the crystal packing and physical properties of sulfonyl chloride-containing compounds. nih.gov This knowledge is crucial for crystal engineering and materials design.

By combining the predictive power of computational studies with the empirical results from laboratory experiments, researchers can accelerate the discovery cycle and gain deeper physical insights into the chemical properties and reactivity of this compound. researchgate.netnih.gov

Q & A

Q. What are the standard synthetic routes for 2-Cyclopentylethane-1-sulfonyl chloride, and how can reaction conditions be optimized?

The synthesis typically involves introducing the sulfonyl chloride group to a cyclopentylethane backbone. A common approach is reacting cyclopentylethanol with chlorosulfonic acid or thionyl chloride under controlled temperatures (0–5°C) in an inert atmosphere (e.g., nitrogen) to minimize side reactions like hydrolysis or oxidation . Solvents such as dichloromethane or tetrahydrofuran are often used to stabilize intermediates. Optimization requires monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of substrate to chlorinating agent) to maximize yield .

Q. What safety precautions are essential when handling this compound in the lab?

Due to its reactivity and potential toxicity, handle this compound in a fume hood with personal protective equipment (PPE: gloves, goggles, lab coat). Avoid contact with water to prevent exothermic decomposition . Emergency protocols include immediate rinsing of exposed skin/eyes with water for 15 minutes and consulting a physician, as sulfonyl chlorides can cause severe irritation or burns . Store in a cool, dry environment (<25°C) under inert gas to prolong stability .

Q. How is the purity and structural identity of this compound verified post-synthesis?

Characterization involves:

- Nuclear Magnetic Resonance (NMR) : Compare H and C spectra with literature data to confirm substituent positions and cyclopentyl integration .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and isotopic patterns.

- Elemental Analysis : Ensure %C, %H, and %S align with theoretical values (±0.3% tolerance).

- Melting Point/Purity Tests : Use differential scanning calorimetry (DSC) to detect impurities .

Advanced Research Questions

Q. How can reaction mechanisms involving this sulfonyl chloride be studied to resolve discrepancies in reported yields?

Mechanistic studies require kinetic profiling (e.g., variable-temperature NMR) and isotopic labeling (e.g., S) to track sulfonate intermediate formation . For example, competing pathways (e.g., nucleophilic substitution vs. elimination) can be differentiated using density functional theory (DFT) calculations to model transition states . Contradictions in yields may arise from trace moisture or solvent polarity; replicate experiments under rigorously anhydrous conditions and compare solvent effects (e.g., DMF vs. dichloromethane) .

Q. What strategies are effective in mitigating competing side reactions during sulfonylation using this reagent?

Side reactions (e.g., over-sulfonation or cyclopentyl ring opening) can be minimized by:

- Temperature Control : Slow addition of reagents at –10°C to suppress exothermic side pathways .

- Protecting Groups : Temporarily block reactive sites (e.g., hydroxyl or amine groups) on substrates before sulfonylation .

- Catalytic Additives : Use DMAP (4-dimethylaminopyridine) to accelerate desired substitutions while reducing hydrolysis .

- Workup Optimization : Quench excess reagent with ice-cold sodium bicarbonate to isolate the product before side reactions proceed .

Q. How do structural modifications of the cyclopentyl group influence the compound’s reactivity in nucleophilic substitutions?

Substituents on the cyclopentyl ring alter steric and electronic effects. For example:

- Electron-Withdrawing Groups (e.g., -NO): Increase sulfonyl chloride electrophilicity, accelerating reactions with amines but risking ring strain .

- Bulky Substituents (e.g., -CHOCH): Reduce reaction rates due to steric hindrance, as observed in analogs like (1-((2-Methoxyethoxy)methyl)cyclopentyl)methanesulfonyl chloride .

Comparative studies using Hammett plots or X-ray crystallography can quantify these effects .

Data Contradiction Analysis

Discrepancies in literature data (e.g., conflicting yields or reactivity trends) often stem from:

- Ambient Conditions : Variations in humidity or oxygen levels during synthesis, which degrade sulfonyl chlorides .

- Analytical Techniques : Differences in NMR solvent (CDCl vs. DMSO-d) may shift peak assignments, leading to mischaracterization .

- Substrate Purity : Impurities in starting materials (e.g., cyclopentylethanol) can skew reaction outcomes. Validate substrates via GC-MS before use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.